molecular formula C7H11ClN2O3 B1377360 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride CAS No. 1427378-57-1

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

Cat. No.: B1377360
CAS No.: 1427378-57-1
M. Wt: 206.63 g/mol
InChI Key: IXUHHRRTQBBWKZ-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines. Its structure comprises a 1,2-oxazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a dimethylaminomethyl moiety, which is protonated to form the hydrochloride salt. The molecular formula is C₇H₁₁ClN₂O₃ , with a molar mass of 206.63 g/mol .

The SMILES notation (O=C(C1=NOC(CN(C)C)=C1)O.[H]Cl ) highlights the connectivity: a five-membered isoxazole ring (N-O-C-C-N) with a carboxylic acid (-COOH) at position 3 and a dimethylamino-methyl (-CH₂N(CH₃)₂) group at position 5, coordinated to a chloride counterion. The InChIKey (OZAJCZWONVXBKU-UHFFFAOYSA-N ) further confirms the stereochemical uniqueness of the compound.

Crystallographic Studies and Three-Dimensional Conformational Analysis

While direct crystallographic data for this compound are unavailable in the provided sources, structural insights can be inferred from related isoxazole derivatives. For example, X-ray diffraction studies of analogous molecules, such as 3-isoxazolecarboxylic acid (C₄H₃NO₃), reveal planar isoxazole rings with bond lengths of 1.355–1.404 Å for N-O and C-O bonds. Computational modeling suggests that the dimethylaminomethyl substituent adopts a gauche conformation relative to the isoxazole ring, minimizing steric hindrance between the methyl groups and the heterocycle.

The hydrochloride salt likely stabilizes through ionic interactions between the protonated dimethylamino group and the chloride ion, as observed in similar amine-hydrochloride systems. Intermolecular hydrogen bonds, such as N⁺-H···Cl⁻ and O-H···O=C , may contribute to crystal packing, though experimental validation is required.

Protonation State Analysis in Hydrochloride Salt Formation

The dimethylamino group (-N(CH₃)₂ ) in the parent compound acts as a Brønsted base , with a predicted pKa of ~10.7 based on analogous amines like dimethylamine. Protonation occurs at the tertiary nitrogen under acidic conditions, forming a quaternary ammonium center (-N⁺(CH₃)₂H ) that pairs with a chloride ion. This protonation enhances the compound’s water solubility due to increased polarity, a critical feature for pharmaceutical applications.

Infrared (IR) spectroscopy of related hydrochlorides shows characteristic N⁺-H stretching vibrations at ~2500–3000 cm⁻¹ and C=O stretches at ~1700 cm⁻¹. Nuclear magnetic resonance (NMR) data would likely reveal downfield shifts for protons near the ammonium and carboxylate groups, consistent with electronic deshielding.

Comparative Structural Analysis with Isoxazole Derivatives

Comparative analysis highlights key differences between this compound and other isoxazole derivatives:

Feature This compound 3-Isoxazolecarboxylic acid 4,5-Dimethylisoxazole
Substituents Carboxylic acid (C3), dimethylaminomethyl (C5), HCl salt Carboxylic acid (C3) Methyl (C4, C5)
Molecular Formula C₇H₁₁ClN₂O₃ C₄H₃NO₃ C₅H₇NO
Polarity High (ionic hydrochloride, carboxylate) Moderate (carboxylic acid) Low (non-ionic)
Bioactivity Potential drug intermediate Synthetic precursor Herbicide component

The electron-withdrawing carboxylic acid at C3 reduces the isoxazole ring’s electron density, while the electron-donating dimethylamino group at C5 creates a push-pull electronic effect. This contrasts with 4,5-dimethylisoxazole , where methyl groups enhance lipophilicity without significant electronic modulation. The hydrochloride salt’s ionic character further differentiates it from neutral derivatives like 5-methylisoxazole-4-carboxylic acid (C₅H₅NO₃).

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.ClH/c1-9(2)4-5-3-6(7(10)11)8-12-5;/h3H,4H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUHHRRTQBBWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=NO1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427378-57-1
Record name 5-[(dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable precursor.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

  • Molecular Formula: C₇H₁₀N₂O₃
  • Molecular Weight: Approximately 170.17 g/mol
  • SMILES Notation: CN(C)CC1=CC(=NO1)C(=O)O

Medicinal Chemistry

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is investigated for its therapeutic properties, particularly in the development of new pharmaceuticals. Its oxazole ring structure is common in many bioactive compounds, making it a valuable scaffold for drug design.

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: Research indicates potential anti-inflammatory applications, which could be beneficial in treating various inflammatory diseases.

Biochemical Assays

The compound serves as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Enzyme Inhibition Studies: It has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways.
  • Protein Interaction Studies: The compound's ability to interact with proteins makes it useful for studying protein-ligand interactions.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex molecules.

  • Synthesis of Heterocycles: It is employed as an intermediate in the synthesis of various heterocyclic compounds.
  • Reagent in Reactions: The compound can serve as a nucleophilic agent in substitution reactions, facilitating the formation of new chemical entities.

Neuropharmacology

Research into the neuropharmacological effects of this compound has shown promise in modulating neurotransmitter activity.

  • Potential CNS Modulator: Studies are underway to assess its effects on neurotransmitter release and uptake, which could have implications for treating neurological disorders such as depression and anxiety.

Material Science

The structural properties of this compound are being explored for applications in material science.

  • Development of Novel Materials: Its unique chemical characteristics can be harnessed to create materials with specific electronic or photonic properties.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of various oxazole derivatives, this compound demonstrated significant inhibitory effects against several bacterial strains. The results indicated that modifications to the dimethylamino group could enhance activity further.

Case Study 2: Enzyme Interaction

Another research project focused on the interaction between this compound and cytochrome P450 enzymes. The findings suggested that it could act as an inhibitor, providing insights into its potential role in drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The oxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,2-Oxazole Derivatives

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular formula: C₁₁H₇Cl₂NO₄
  • Key features: Substituted with a 2,4-dichlorophenoxymethyl group.
  • Properties : Higher molecular weight (288.08 g/mol), density (1.543 g/cm³), and acidity (pKa 3.31) compared to the target compound due to electron-withdrawing Cl substituents .
5-(Pentafluoroethyl)-1,2-oxazole-3-carboxylic Acid
  • Molecular formula: C₇H₅F₅NO₃
  • Key features : Contains a pentafluoroethyl group.
5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic Acid Hydrochloride
  • Molecular formula : C₁₄H₁₈N₅O₃·HCl
  • Key features : Azide-functionalized piperidine substituent.

Table 1: Comparative Analysis of 1,2-Oxazole Derivatives

Compound Molecular Formula Substituent Molecular Weight (g/mol) Predicted pKa Notable Properties
Target compound C₇H₁₀N₂O₃·HCl Dimethylaminomethyl 188.61 Not reported Moderate CCS (134.7–144.2 Ų)
5-(2,4-Dichlorophenoxymethyl) analog C₁₁H₇Cl₂NO₄ 2,4-Dichlorophenoxymethyl 288.08 3.31 High density, electron-withdrawing
5-(Pentafluoroethyl) analog C₇H₅F₅NO₃ Pentafluoroethyl 257.11 Not reported Lipophilic, fluorinated

Heterocyclic Analogs with Different Cores

Ranitidine Hydrochloride (Furan-Based Analog)
  • Molecular formula : C₁₃H₂₂N₄O₃S·HCl
  • Key features: Contains a 5-[(dimethylamino)methyl]-2-furanyl group.
  • Properties : Clinically used H₂ antagonist; the furan ring offers distinct electronic properties compared to oxazole, influencing receptor binding and metabolic pathways .
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
  • Molecular formula : C₆H₁₂N₃O·HCl
  • Key features : 1,2,4-Oxadiazole core with ethyl and methylamine groups.
  • Properties : Oxadiazoles exhibit higher metabolic stability than oxazoles but may have reduced hydrogen-bonding capacity .

Table 2: Comparison with Heterocyclic Analogs

Compound Core Structure Molecular Formula Key Functional Groups Application/Properties
Target compound 1,2-Oxazole C₇H₁₀N₂O₃·HCl Carboxylic acid, dimethylamine Synthetic intermediate (proposed)
Ranitidine Furan C₁₃H₂₂N₄O₃S·HCl Nitroethenediamine, thioether H₂ antagonist (clinical use)
Oxadiazole derivative 1,2,4-Oxadiazole C₆H₁₂N₃O·HCl Ethyl, methylamine Potential bioactivity scaffold

Biological Activity

5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H11ClN2O3C_7H_{11}ClN_2O_3 and a molecular weight of approximately 206.63 g/mol. Its structure includes an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen, along with a dimethylamino group that enhances its basicity and potential biological activity. The hydrochloride form improves its solubility in aqueous environments, making it suitable for pharmaceutical applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives of isoxazole have shown potent inhibitory effects on monoamine oxidase enzymes, which are crucial in neurotransmitter metabolism .
  • Receptor Modulation : The presence of the dimethylamino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, potentially modulating receptor activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on related oxazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from low micromolar concentrations, indicating strong antimicrobial potential .

Antitumor Activity

In preclinical studies, compounds resembling this compound have been evaluated for their antitumor properties. For instance, analogs targeting the enzyme indoleamine 2,3-dioxygenase (IDO1) have shown promising results in inhibiting tumor growth by modulating immune responses within the tumor microenvironment . These findings suggest that further investigation into the antitumor capabilities of this specific compound could be warranted.

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various synthesized alkaloids, including those structurally related to this compound. The results indicated potent activity against E. coli and C. albicans with MIC values as low as 0.0048 mg/mL .
  • Enzyme Inhibition Studies : Research focusing on oxazole derivatives revealed that certain compounds exhibited significant inhibition of IDO1 with IC50 values in the nanomolar range. This indicates a potential application for this compound in cancer immunotherapy through enzyme modulation .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values < 0.01 mg/mL
AntitumorInhibitory effects on IDO1; potential for cancer treatment
Enzyme InhibitionPotent inhibitor of monoamine oxidase; potential implications in neuropharmacology

Q & A

Q. What statistical methods are appropriate for dose-response studies with non-linear kinetics?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using nonlinear regression (GraphPad Prism). For biphasic responses, use a two-site competitive binding model. Report confidence intervals and AIC values to compare model fit robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-[(Dimethylamino)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride

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